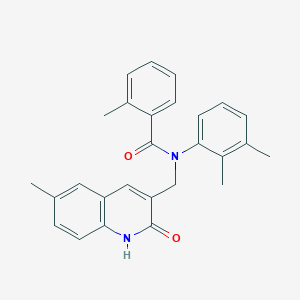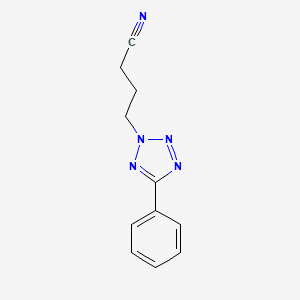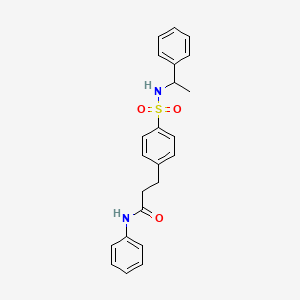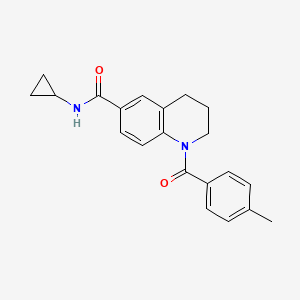
1-(4-methylbenzoyl)-6-(morpholine-4-carbonyl)-1,2,3,4-tetrahydroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-methylbenzoyl)-6-(morpholine-4-carbonyl)-1,2,3,4-tetrahydroquinoline, also known as MMQ, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. MMQ has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in a variety of laboratory experiments.
Mécanisme D'action
The mechanism of action of 1-(4-methylbenzoyl)-6-(morpholine-4-carbonyl)-1,2,3,4-tetrahydroquinoline is not fully understood, but it is thought to involve the inhibition of cell proliferation and the induction of apoptosis. 1-(4-methylbenzoyl)-6-(morpholine-4-carbonyl)-1,2,3,4-tetrahydroquinoline has been found to interact with a variety of cellular targets, including DNA, RNA, and proteins, which may contribute to its anti-cancer and anti-inflammatory properties.
Biochemical and Physiological Effects:
1-(4-methylbenzoyl)-6-(morpholine-4-carbonyl)-1,2,3,4-tetrahydroquinoline has been found to exhibit a range of biochemical and physiological effects in laboratory experiments. These effects include the inhibition of cell proliferation, the induction of apoptosis, and the modulation of gene expression. Additionally, 1-(4-methylbenzoyl)-6-(morpholine-4-carbonyl)-1,2,3,4-tetrahydroquinoline has been found to exhibit anti-inflammatory properties, making it a potential candidate for use in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(4-methylbenzoyl)-6-(morpholine-4-carbonyl)-1,2,3,4-tetrahydroquinoline in laboratory experiments is its ability to exhibit a range of biochemical and physiological effects, making it a versatile compound for use in a variety of research applications. Additionally, 1-(4-methylbenzoyl)-6-(morpholine-4-carbonyl)-1,2,3,4-tetrahydroquinoline is relatively easy to synthesize, making it readily available for use in laboratory experiments. However, one limitation of using 1-(4-methylbenzoyl)-6-(morpholine-4-carbonyl)-1,2,3,4-tetrahydroquinoline is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are a number of potential future directions for research involving 1-(4-methylbenzoyl)-6-(morpholine-4-carbonyl)-1,2,3,4-tetrahydroquinoline. One area of interest is in the development of 1-(4-methylbenzoyl)-6-(morpholine-4-carbonyl)-1,2,3,4-tetrahydroquinoline derivatives with enhanced anti-cancer and anti-inflammatory properties. Additionally, further research is needed to fully understand the mechanism of action of 1-(4-methylbenzoyl)-6-(morpholine-4-carbonyl)-1,2,3,4-tetrahydroquinoline and its cellular targets. Finally, future research may focus on the development of new synthesis methods for 1-(4-methylbenzoyl)-6-(morpholine-4-carbonyl)-1,2,3,4-tetrahydroquinoline and its derivatives, which may lead to the discovery of new compounds with novel properties.
Méthodes De Synthèse
1-(4-methylbenzoyl)-6-(morpholine-4-carbonyl)-1,2,3,4-tetrahydroquinoline can be synthesized using a variety of methods, with the most common approach involving the reaction of 4-methylbenzoyl chloride with morpholine-4-carbonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 1,2,3,4-tetrahydroquinoline to yield 1-(4-methylbenzoyl)-6-(morpholine-4-carbonyl)-1,2,3,4-tetrahydroquinoline. Other methods of synthesis include the use of microwave irradiation and the use of different reaction conditions to yield different 1-(4-methylbenzoyl)-6-(morpholine-4-carbonyl)-1,2,3,4-tetrahydroquinoline derivatives.
Applications De Recherche Scientifique
1-(4-methylbenzoyl)-6-(morpholine-4-carbonyl)-1,2,3,4-tetrahydroquinoline has been found to exhibit a range of potential applications in scientific research. One area of interest is in the field of cancer research, where 1-(4-methylbenzoyl)-6-(morpholine-4-carbonyl)-1,2,3,4-tetrahydroquinoline has been found to exhibit anti-cancer properties. 1-(4-methylbenzoyl)-6-(morpholine-4-carbonyl)-1,2,3,4-tetrahydroquinoline has been shown to induce apoptosis in cancer cells, making it a promising candidate for use in cancer therapy. Additionally, 1-(4-methylbenzoyl)-6-(morpholine-4-carbonyl)-1,2,3,4-tetrahydroquinoline has been found to exhibit anti-inflammatory properties, making it a potential candidate for use in the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
N-cyclopropyl-1-(4-methylbenzoyl)-3,4-dihydro-2H-quinoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-14-4-6-15(7-5-14)21(25)23-12-2-3-16-13-17(8-11-19(16)23)20(24)22-18-9-10-18/h4-8,11,13,18H,2-3,9-10,12H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNVGQLYWXKKFBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCCC3=C2C=CC(=C3)C(=O)NC4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


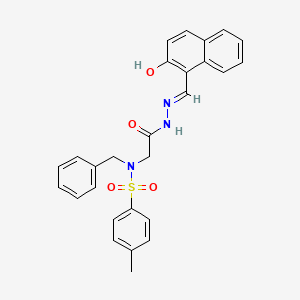
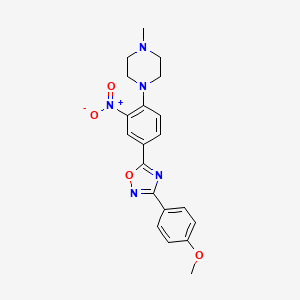
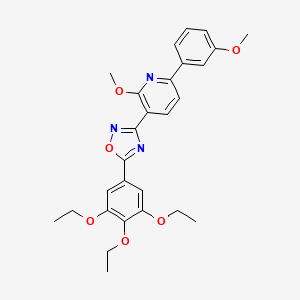
![1-(5-chloro-2-methoxybenzenesulfonyl)-N-[(oxolan-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B7717050.png)
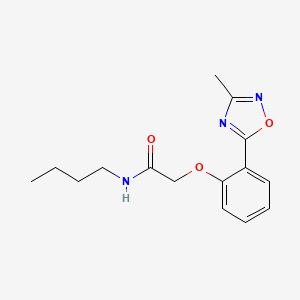
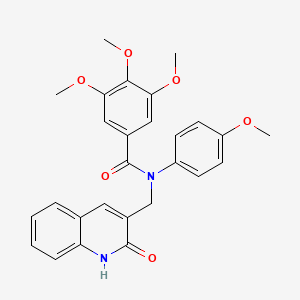
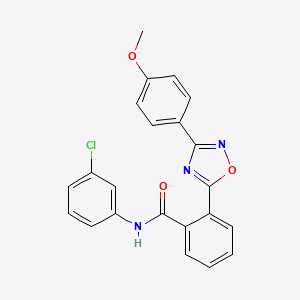
![4-((7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-4-oxobutanoic acid](/img/structure/B7717081.png)
